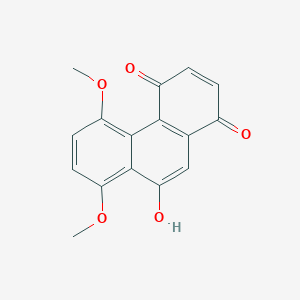![molecular formula C19H15ClN2O4 B14329588 N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide CAS No. 105797-95-3](/img/structure/B14329588.png)
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide is an organic compound that features a complex structure with a combination of aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Coupling Reaction: The coupling of the nitrated compound with naphthalen-2-ol under basic conditions to form the naphthoxy derivative.
Amidation: The final step involves the formation of the amide bond through the reaction of the naphthoxy derivative with propanoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized aromatic compounds.
科学的研究の応用
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
N-(4-Chloro-3-nitrophenyl)-3-[(phenyl)oxy]propanamide: Similar structure but with a phenyl group instead of a naphthyl group.
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-1-yl)oxy]propanamide: Similar structure but with the naphthyl group attached at a different position.
Uniqueness
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and interaction with biological targets. This uniqueness can lead to distinct properties and applications compared to its analogs.
特性
CAS番号 |
105797-95-3 |
|---|---|
分子式 |
C19H15ClN2O4 |
分子量 |
370.8 g/mol |
IUPAC名 |
N-(4-chloro-3-nitrophenyl)-3-naphthalen-2-yloxypropanamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-17-8-6-15(12-18(17)22(24)25)21-19(23)9-10-26-16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,21,23) |
InChIキー |
ZFNLBVDTGQLWRY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
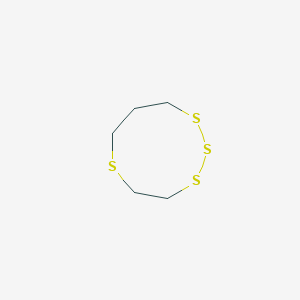
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)
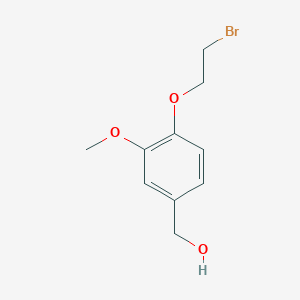
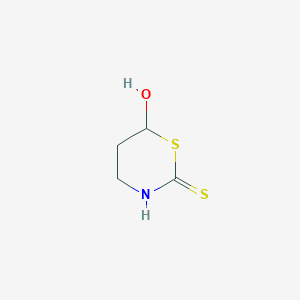
![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
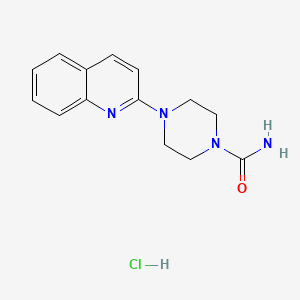
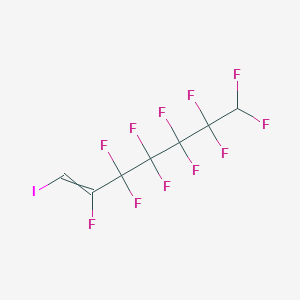
![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
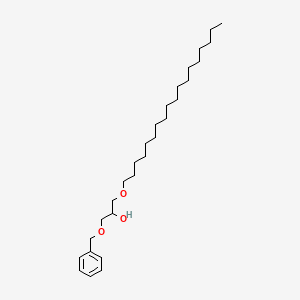
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)
